Huperzine A
Huperzine A
LSM-5335 is a quinolone.
Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease.
Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease.
Brand Name:
Vulcanchem
CAS No.:
120786-18-7
VCID:
VC0002093
InChI:
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15-/m0/s1
SMILES:
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
Molecular Formula:
C15H18N2O
Molecular Weight:
242.32 g/mol
Huperzine A
CAS No.: 120786-18-7
Cat. No.: VC0002093
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | LSM-5335 is a quinolone. Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease. |
|---|---|
| CAS No. | 120786-18-7 |
| Molecular Formula | C15H18N2O |
| Molecular Weight | 242.32 g/mol |
| IUPAC Name | (1S,9R)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |
| Standard InChI | InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15-/m0/s1 |
| Standard InChI Key | ZRJBHWIHUMBLCN-BONVTDFDSA-N |
| Isomeric SMILES | CC=C1[C@@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3 |
| SMILES | CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
| Canonical SMILES | CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
| Melting Point | 217-219 °C |
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